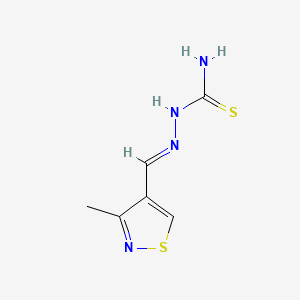
1-(3-Methyl-4-isothiazolyl)methylenethiosemicarbazide
Description
3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Properties
CAS No. |
3683-57-6 |
|---|---|
Molecular Formula |
C6H8N4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[(E)-(3-methyl-1,2-thiazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4-5(3-12-10-4)2-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-2+ |
InChI Key |
MWMGFPVLBLRWMJ-KRXBUXKQSA-N |
Isomeric SMILES |
CC1=NSC=C1/C=N/NC(=S)N |
Canonical SMILES |
CC1=NSC=C1C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone typically involves the reaction of 3-Methyl-4-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction conditions are mild, and the product is obtained in good yield.
Chemical Reactions Analysis
3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting essential metal-dependent biological processes in cells . This chelation can inhibit enzymes and other proteins that require metal ions for their activity, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone: Known for its potent anticancer activity.
2-Benzoylpyridine-4,4-dimethyl-3-thiosemicarbazone: Exhibits significant antimicrobial properties.
8-Fluoro thiochromanone thiosemicarbazone: Shows higher cytotoxicity against certain cancer cell lines.
The uniqueness of 3-Methyl-4-isothiazolecarbaldehyde thiosemicarbazone lies in its specific structure, which allows it to form unique metal complexes and exhibit distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


